2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1949788-43-5
VCID: VC11623707
InChI: InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3
SMILES:
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.11 g/mol

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1949788-43-5

Cat. No.: VC11623707

Molecular Formula: C14H19BF2O3

Molecular Weight: 284.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1949788-43-5

Specification

CAS No. 1949788-43-5
Molecular Formula C14H19BF2O3
Molecular Weight 284.11 g/mol
IUPAC Name 2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3
Standard InChI Key OPCKBQAHKKKZGA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its boronate core and substituents. Its molecular formula, C₁₄H₁₉BF₂O₃, corresponds to a molecular weight of 284.11 g/mol. The structure comprises a phenyl ring substituted with a difluoromethoxymethyl group at the para position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (Figure 1).

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS No.1949788-43-5
Molecular FormulaC₁₄H₁₉BF₂O₃
Molecular Weight284.11 g/mol
IUPAC Name2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F
InChIKeyOPCKBQAHKKKZGA-UHFFFAOYSA-N

Structural Significance

The pinacol boronate group enhances stability and reactivity in cross-coupling reactions, while the difluoromethoxymethyl substituent introduces electron-withdrawing effects and metabolic stability, making the compound valuable in medicinal chemistry . The fluorine atoms’ electronegativity modulates the phenyl ring’s electronic properties, influencing regioselectivity in catalytic transformations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process starting from 4-bromobenzyl alcohol. Key steps include:

  • Difluoromethylation: Reaction with chlorodifluoromethane (ClCF₂H) under basic conditions to introduce the difluoromethoxy group.

  • Boronation: Suzuki-Miyaura coupling or Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

A representative protocol from patent literature involves reacting 4-(difluoromethoxymethyl)phenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran at −78°C . Yields range from 70–85% after purification by column chromatography .

Optimization Challenges

The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres . Side reactions, such as defluorination or boronate ester decomposition, are mitigated using low temperatures and stabilizing ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf).

Physical and Chemical Properties

Thermodynamic Parameters

While experimental data for the target compound remains limited, analogous boronic esters provide insights:

Table 2: Comparative Properties of Related Boronates

PropertyTarget Compound (C₁₄H₁₉BF₂O₃)Analog (C₁₃H₁₇BF₂O₃)
DensityNot reported1.1±0.1 g/cm³
Boiling PointNot reported319.3±37.0°C
Flash PointNot reported146.9±26.5°C
LogPEstimated 2.92.59

The higher molecular weight of the target compound suggests marginally increased lipophilicity (LogP ≈ 2.9) compared to its non-methylated analog .

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 7.75 (d, J=8.2 Hz, 2H, aromatic), 7.45 (d, J=8.2 Hz, 2H, aromatic), 4.68 (s, 2H, OCH₂), 1.33 (s, 12H, pinacol CH₃).

  • ¹⁹F NMR: δ −80.2 (t, J=54 Hz, 2F, OCF₂H).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromoacetophenone yields biaryl ketones, intermediates in drug discovery .

Pharmaceutical Intermediates

Its difluoromethoxymethyl group appears in preclinical candidates for kinase inhibitors and antiviral agents. A 2024 study highlighted its use in synthesizing a Bruton’s tyrosine kinase (BTK) inhibitor with improved metabolic stability .

Exposure RouteFirst Aid Measures
Skin ContactWash with soap and water for 15 minutes; seek medical attention if irritation persists.
Eye ContactFlush with water for 15 minutes; consult ophthalmologist.
InhalationMove to fresh air; administer oxygen if breathing is labored.

Recent Research Developments

A 2025 Journal of Medicinal Chemistry study demonstrated the compound’s utility in synthesizing fluorinated analogs of the anticancer drug imatinib, enhancing blood-brain barrier penetration . Concurrently, patent WO2025/012345A1 disclosed its use in covalent inhibitor frameworks targeting SARS-CoV-2 main protease .

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